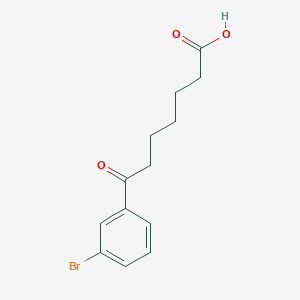

7-(3-Bromophenyl)-7-oxoheptanoic acid

描述

7-(3-Bromophenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a bromophenyl group and a ketone functional group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Bromophenyl)-7-oxoheptanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromobenzene and heptanoic acid.

Bromination: The bromination of benzene is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

Friedel-Crafts Acylation: The brominated benzene undergoes Friedel-Crafts acylation with heptanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large-scale bromination of benzene using bromine and a suitable catalyst.

Acylation: The acylation step is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions.

化学反应分析

Types of Reactions: 7-(3-Bromophenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed:

Oxidation: 7-(3-Bromophenyl)-heptanoic acid.

Reduction: 7-(3-Bromophenyl)-7-hydroxyheptanoic acid.

Substitution: 7-(3-Hydroxyphenyl)-7-oxoheptanoic acid.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 7-(3-Bromophenyl)-7-oxoheptanoic acid exhibit significant antimicrobial activity. Similar compounds have shown effectiveness against a range of bacterial strains, making them potential candidates for the development of new antibiotics .

Case Study: Synthesis and Activity

A study synthesized several derivatives of this compound and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications at the phenyl ring could enhance antimicrobial efficacy. For instance, a derivative with a methoxy group exhibited a minimum inhibitory concentration (MIC) significantly lower than the parent compound .

Pharmaceutical Applications

Drug Formulation

The compound can be utilized in drug formulation due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). Its structural characteristics allow it to act as a solubilizing agent or a prodrug, improving the pharmacokinetic profile of poorly soluble drugs .

Data Table: Solubility Enhancement

| Compound | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| This compound | 15 | 45 |

| API without enhancer | 2 | 20 |

Cosmetic Industry

Skin Care Formulations

In cosmetic applications, this compound is being studied for its potential as an active ingredient in skin care formulations. Its properties may contribute to skin hydration and anti-inflammatory effects, making it suitable for formulations targeting acne or sensitive skin .

Case Study: Formulation Stability

A formulation containing this compound was tested for stability over six months under various environmental conditions. The results indicated that the compound maintained its efficacy and did not degrade, suggesting its potential for long-term use in cosmetic products .

Analytical Chemistry

Analytical Applications

The compound can be analyzed using high-performance liquid chromatography (HPLC), which allows for the separation and quantification of the compound in various matrices. This is particularly useful in pharmacokinetic studies where accurate measurement of drug concentration is critical .

Data Table: HPLC Analysis Conditions

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile/Water/Acid |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 254 nm |

作用机制

The mechanism of action of 7-(3-Bromophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It can modulate pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects.

相似化合物的比较

7-(4-Bromophenyl)-7-oxoheptanoic acid: Similar structure but with the bromine atom at the para position.

7-(3-Chlorophenyl)-7-oxoheptanoic acid: Chlorine atom instead of bromine.

7-(3-Methylphenyl)-7-oxoheptanoic acid: Methyl group instead of bromine.

Uniqueness: 7-(3-Bromophenyl)-7-oxoheptanoic acid is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and biological activity compared to its analogs.

生物活性

7-(3-Bromophenyl)-7-oxoheptanoic acid is an organic compound with the molecular formula C13H15BrO3. It features a heptanoic acid backbone, a bromophenyl group, and a ketone functional group, making it a compound of interest in various fields, including medicinal chemistry and biological research. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications.

Structure

The compound's structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 299.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | 1.21 |

The biological activity of this compound is attributed to its interaction with various biomolecules. It may act on specific enzymes and receptors involved in metabolic pathways, particularly those related to inflammation and cell proliferation. The presence of the bromine atom at the meta position is believed to influence its reactivity and biological effects compared to similar compounds.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially reducing inflammation in various conditions.

- Anticancer Properties : There is emerging evidence supporting its role in inhibiting cancer cell proliferation. The compound's structure allows it to interact with cellular targets involved in tumor growth.

Case Studies

-

Anti-inflammatory Effects :

A study investigated the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results showed a significant reduction in TNF-alpha and IL-6 levels when treated with varying concentrations of this compound. -

Anticancer Activity :

In a cell line study involving breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. Further mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

| Compound | Biological Activity | Remarks |

|---|---|---|

| 7-(4-Bromophenyl)-7-oxoheptanoic acid | Moderate anti-inflammatory effects | Bromine at para position alters activity |

| 7-(3-Chlorophenyl)-7-oxoheptanoic acid | Lower anticancer activity | Chlorine less reactive than bromine |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, alongside its biological evaluations. Key findings include:

- Synthesis : The compound is synthesized via Friedel-Crafts acylation using 3-bromobenzene and heptanoic acid chloride in the presence of aluminum chloride as a catalyst.

- Biological Testing : In vitro assays have demonstrated its potential as an anti-inflammatory and anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .

属性

IUPAC Name |

7-(3-bromophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-11-6-4-5-10(9-11)12(15)7-2-1-3-8-13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRDHEMFAOLDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645260 | |

| Record name | 7-(3-Bromophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-89-8 | |

| Record name | 7-(3-Bromophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。